Levalbuterol sulfate
Overview
Description
Levalbuterol, also known by its brand name, Xopenex HFA, is a rescue inhaler used for the treatment or prevention of sudden wheezing or shortness of breath in people with certain breathing problems, such as asthma . It is used in adults and children ages 4 years and older . Levalbuterol belongs to the family of medicines known as adrenergic bronchodilators . It relaxes the muscles in your lungs to open up your airways, making it easier to breathe .
Molecular Structure Analysis
Levalbuterol sulfate has a molecular formula of C26H44N2O10S . Its average mass is 576.700 Da and its monoisotopic mass is 576.271667 Da .Chemical Reactions Analysis
Levalbuterol is a short-acting agonist at Beta-2 receptors mainly located in the bronchial smooth muscle of the respiratory tract and smooth muscle of blood vessels . It starts acting in about 1 to 5 minutes and can be effective for a duration of 3 to 4 hours .Physical And Chemical Properties Analysis
Levalbuterol sulfate has a molecular formula of C26H44N2O10S and a monoisotopic mass of 576.271667 Da . It also has a molecular formula of CHNOS with an average mass of 337.389 Da and a monoisotopic mass of 337.119507 Da .Scientific Research Applications
Solid-State Characterization
Levalbuterol sulfate, known as R-albuterol, is used in asthma therapy with some formulations in solid dosage forms. Research has described and characterized two polymorphic modifications of R-albuterol sulfate: Form I and Form II, through structure-sensitive analytical techniques such as X-ray powder diffraction, FT-IR spectroscopy, visual and microscopic inspection, and DSC. The study revealed substantial differences in the solid-state properties of the crystals, confirming the polymorphism of R-albuterol sulfate (Palacio et al., 2007).
Enantiomeric Resolution by Preferential Crystallization
Enantiomeric resolution of albuterol sulfate was studied through preferential crystallization. Albuterol sulfate behaves as a conglomerate showing characteristic properties like the α x -value = 2 (mole fraction solubility ratio of racemate vs enantiomer), the V-shaped ternary phase diagram, and preferential crystallization by seeding with the pure enantiomer. These characteristics facilitated the separation of enantiomers by entrainment and crystallization from a saturated methanolic solution of albuterol sulfate at 15 °C (Palacios & Palacio, 2007).
Cost-Effectiveness
Levalbuterol offers therapeutic advantages over racemic albuterol. The cost-effectiveness of levalbuterol primarily comes from reduced needs for acute medical care and hospitalization. Chronic use of racemic albuterol, which contains the slowly metabolized S-isomer, may lead to loss of effectiveness and clinical deterioration, potentially leading to serious health and cost consequences. Clinical trials have demonstrated that levalbuterol, containing only the R-isomer of albuterol, offers therapeutic advantages and cost-effectiveness (Quinn, 2004).
Stability in Mixture
The stability of levalbuterol in a mixture with ipratropium nebulizer solution was studied, revealing that the concentration of each drug was within the acceptable limit (± 10% of the initial concentration) in all test samples over 28 days at room temperature. This suggests no significant decrease in concentrations for levalbuterol or ipratropium, indicating stability in the mixture (Yamreudeewong et al., 2008).
Safety And Hazards
Future Directions
The use of Levalbuterol should be only as directed by a doctor . Overuse or misuse can lead to serious health complications . If a previously effective dosage fails to provide the usual response, it may be a sign of destabilization of asthma; reevaluation of the patient and treatment and consideration of the use of corticosteroids is recommended .
properties
IUPAC Name |
4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H21NO3.H2O4S/c2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h2*4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t2*12-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPSSFBOAGDEEL-NMFAMCKASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44N2O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levalbuterol sulfate | |
CAS RN |
148563-16-0 | |
Record name | Levalbuterol sulfate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148563160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEVALBUTEROL SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71TH42O2CQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.